3-(Difluoromethoxy)benzonitrile

Catalog No.
S715165
CAS No.
97582-88-2
M.F
C8H5F2NO
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethoxy)benzonitrile

CAS Number

97582-88-2

Product Name

3-(Difluoromethoxy)benzonitrile

IUPAC Name

3-(difluoromethoxy)benzonitrile

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H

InChI Key

JCBOPIBHZFBHQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)F)C#N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C#N

3-(Difluoromethoxy)benzonitrile is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzonitrile structure. Its chemical formula is C8H5F2NO\text{C}_8\text{H}_5\text{F}_2\text{N}\text{O}, and it has a molecular weight of 169.13 g/mol. The compound is notable for its unique structural features, including the presence of both a nitrile group and a difluoromethoxy substituent, which can influence its reactivity and biological properties .

There is no documented information regarding a specific mechanism of action for 3-(Difluoromethoxy)benzonitrile. If it possesses any biological activity, it would depend on its interaction with specific targets within a biological system.

As with most unknown chemicals, it is advisable to handle 3-(Difluoromethoxy)benzonitrile with caution due to lack of specific safety data. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood. Fluorinated nitriles can potentially undergo exothermic decomposition when heated, so proper handling and storage are crucial [].

  • Intermediate in Organic Synthesis

    The presence of the nitrile and difluoromethoxy groups suggests 3-(Difluoromethoxy)benzonitrile could be a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be readily transformed into various functional groups, while the difluoromethoxy group can introduce unique electronic properties to the final product [].

  • Material Science Applications

    Aromatic compounds with electron-withdrawing groups like the difluoromethoxy moiety can be used in the development of novel materials. 3-(Difluoromethoxy)benzonitrile could potentially be explored in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials due to its potential for tailoring electrical and optical properties [].

  • Medicinal Chemistry Investigations

    The nitrile group is a common pharmacophore (a structural feature required for biological activity) found in many drugs. While the biological activity of 3-(Difluoromethoxy)benzonitrile itself is unknown, it could serve as a starting point for the development of new pharmaceuticals by researchers investigating novel therapeutic agents [].

, including:

  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The nitrile group can be reduced to amines or aldehydes under specific conditions, expanding its utility in synthetic chemistry .

The synthesis of 3-(Difluoromethoxy)benzonitrile can be achieved through several methods:

  • Difluoromethylation of Benzonitrile:
    • A common approach involves the reaction of benzonitrile with difluoromethylation reagents such as sodium difluorochloroacetate in the presence of an inorganic base like cesium carbonate or potassium carbonate. This reaction typically occurs in solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-150 °C) for several hours .
  • Photoredox Catalysis:
    • Recent advancements in photoredox catalysis have introduced innovative methods for synthesizing difluoromethoxylated compounds, including 3-(Difluoromethoxy)benzonitrile. This method utilizes visible light to drive reactions that form C–O bonds selectively .

3-(Difluoromethoxy)benzonitrile has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds with enhanced biological activity.
  • Material Science: Its unique properties may be exploited in creating new materials with specific electronic or optical characteristics.
  • Agricultural Chemicals: Similar compounds have been investigated for use as agrochemicals, suggesting potential applications in this area .

Several compounds share structural similarities with 3-(Difluoromethoxy)benzonitrile:

Compound NameCAS NumberSimilarity Index
2-(Difluoromethoxy)benzonitrile56935-78-50.90
4-Hydroxy-3-(trifluoromethoxy)benzonitrile1093397-72-80.92
2-(Trifluoromethoxy)benzonitrile63968-85-40.87
4-(Trifluoromethoxy)benzonitrile332-25-20.94
4-Hydroxy-2-(trifluoromethoxy)benzonitrile1261648-89-80.85

Uniqueness

3-(Difluoromethoxy)benzonitrile stands out due to its specific combination of functional groups (difluoromethoxy and nitrile), which may impart distinct chemical reactivity and biological properties compared to other similar compounds. This uniqueness could be pivotal for its applications in pharmaceuticals and material science, making it a valuable compound for further research and development .

Molecular Structure Analysis

Molecular Formula (C8H5F2NO) and Weight (169.13 g/mol)

3-(Difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 97582-88-2 and is identified by the MDL number MFCD00236225 [3] [4] [5]. The molecular structure consists of a benzene ring substituted with a nitrile group (-CN) at the 1-position and a difluoromethoxy group (-OCHF2) at the 3-position relative to the nitrile substituent [1] [3].

Structural Representation and Conformational Analysis

The structural representation of 3-(Difluoromethoxy)benzonitrile reveals a benzonitrile core with meta-substitution by the difluoromethoxy functional group [3] [4]. The International Union of Pure and Applied Chemistry name for this compound is 3-(difluoromethoxy)benzonitrile, and its International Chemical Identifier string is 1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H [3]. The Simplified Molecular Input Line Entry System code is N#CC1=CC=CC(OC(F)F)=C1, which provides a linear representation of the molecular connectivity [5].

Conformational analysis of related difluoromethoxy-substituted aromatic compounds indicates that the difluoromethoxy group adopts specific orientations relative to the benzene ring plane [6] [7]. Studies on analogous compounds show that the difluoromethoxy group experiences rotational barriers due to steric and electronic interactions with the aromatic system [6]. The carbon-oxygen-carbon-carbon torsion angle in similar difluoromethoxy-substituted aromatics ranges from 145.8° to 38.6°, indicating significant conformational flexibility [6] [7].

Molecular Geometry and Bond Parameters

The molecular geometry of 3-(Difluoromethoxy)benzonitrile is characterized by the planar benzene ring with tetrahedral geometry around the difluoromethoxy carbon atom [6] [7]. Carbon-fluorine bond lengths in difluoromethoxy groups typically range from 1.32 to 1.39 Ångströms, with shorter bonds observed in more electronegative environments [8]. The carbon-oxygen bond connecting the difluoromethoxy group to the benzene ring exhibits typical ether bond characteristics with lengths around 1.35-1.40 Ångströms [8].

The nitrile group maintains its characteristic linear geometry with a carbon-nitrogen triple bond length of approximately 1.16 Ångströms [6]. The aromatic carbon-carbon bond lengths in the benzene ring are uniform at approximately 1.39 Ångströms, consistent with aromatic delocalization [6] [7]. The presence of both electron-withdrawing substituents (nitrile and difluoromethoxy) significantly influences the electronic distribution within the aromatic system [6] [8].

Physical Properties

Physical State and Appearance (Clear, colorless liquid)

3-(Difluoromethoxy)benzonitrile exists as a clear, colorless liquid under standard ambient conditions [1] [4] [9]. The compound maintains its liquid state at room temperature, facilitating handling and storage in laboratory and industrial settings [10]. Commercial suppliers consistently report the physical appearance as a transparent, colorless liquid with no visible impurities when maintained at appropriate purity levels [1] [2] [4].

Thermal Properties (Boiling point: 224-225°C)

The thermal properties of 3-(Difluoromethoxy)benzonitrile are characterized by a boiling point range of 224-225°C at standard atmospheric pressure [2] [11] [4]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound [9] [10]. The thermal stability of the compound under normal handling conditions makes it suitable for various synthetic applications requiring elevated temperatures [2] [10].

Density (1.260 g/mL at 25°C)

The density of 3-(Difluoromethoxy)benzonitrile is reported as 1.260 grams per milliliter at 25°C [2] [4] [9]. This density value is consistent with the presence of fluorine atoms and the aromatic structure, which contribute to the overall mass density of the compound [9] [10]. The specific gravity measurement confirms the compound is denser than water, which is typical for fluorinated aromatic compounds [10].

Refractive Index (n20/D 1.4870)

The refractive index of 3-(Difluoromethoxy)benzonitrile is measured as 1.4870 at 20°C using the sodium D-line wavelength [1] [11] [4]. This optical property provides valuable information for compound identification and purity assessment [9]. The refractive index value is consistent with aromatic compounds containing electronegative substituents such as fluorine and oxygen [1] [9].

Flash Point (>230°F)

The flash point of 3-(Difluoromethoxy)benzonitrile exceeds 230°F (approximately 110°C), indicating relatively low volatility and reduced fire hazard under normal handling conditions [1] [4] [9]. This thermal property is important for establishing appropriate storage and handling protocols in industrial and laboratory environments [9] [10]. The elevated flash point reflects the compound's molecular structure and intermolecular interactions [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 3-(Difluoromethoxy)benzonitrile [12]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals distinct chemical shifts for the aromatic protons at 7.92-7.95 parts per million (multiplet, 1H), 7.60-7.64 parts per million (multiplet, 1H), 7.34 parts per million (triplet, coupling constant 7.6 Hz, 1H), and 7.25 parts per million (doublet, coupling constant 8.4 Hz, 1H) [12]. The difluoromethoxy proton appears as a characteristic triplet at 6.67 parts per million with a large coupling constant of 72.8 Hz due to coupling with the two fluorine atoms [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals at 151.9, 134.4, 134.0, 125.8, 119.7, 115.0, and 105.9 parts per million [12]. The difluoromethoxy carbon appears as a triplet at 115.2 parts per million with a coupling constant of 263.7 Hz, characteristic of carbon directly bonded to two fluorine atoms [12]. Fluorine-19 nuclear magnetic resonance shows a single signal at -81.5 parts per million, confirming the presence of the difluoromethoxy group [12].

Infrared Spectroscopy Fingerprint

Infrared spectroscopy of 3-(Difluoromethoxy)benzonitrile provides a characteristic fingerprint for compound identification [12]. The spectrum exhibits a sharp absorption at 2235 cm⁻¹ corresponding to the nitrile carbon-nitrogen triple bond stretching vibration [12]. Aromatic carbon-hydrogen stretching appears at 3081 cm⁻¹, while aromatic carbon-carbon stretching vibrations are observed at 1601 and 1493 cm⁻¹ [12].

The difluoromethoxy group contributions include carbon-oxygen stretching at 1386 cm⁻¹, carbon-fluorine stretching at 1249 cm⁻¹, and carbon-oxygen-carbon stretching at 1129 cm⁻¹ [12]. Additional characteristic absorptions include carbon-hydrogen bending at 1452 cm⁻¹ and aromatic carbon-hydrogen out-of-plane bending at 761 cm⁻¹ [12]. These vibrational frequencies provide a unique spectroscopic signature for the compound [12].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-(Difluoromethoxy)benzonitrile would be expected to show the molecular ion peak at mass-to-charge ratio 169, corresponding to the molecular weight of the compound [12]. Fragmentation patterns would likely include loss of the difluoromethoxy group (OCHF2, mass 67) to give a fragment at mass-to-charge ratio 102, corresponding to the benzonitrile radical cation [13] [12]. Additional fragmentation could involve loss of individual fluorine atoms or the entire methoxy portion [13].

The presence of the nitrile group would contribute to fragmentation patterns through potential loss of the cyano group (CN, mass 26) or formation of characteristic nitrile-containing fragments [13] [12]. High-resolution mass spectrometry would provide accurate mass measurements to confirm the molecular formula and distinguish from isomeric compounds [13] [12].

X-ray Crystallography Studies

X-ray crystallography studies of 3-(Difluoromethoxy)benzonitrile would provide detailed three-dimensional structural information including precise bond lengths, bond angles, and molecular packing arrangements [14] [6]. While specific crystallographic data for this compound were not identified in the literature search, studies of related difluoromethoxy-substituted aromatic compounds provide insight into expected structural parameters [6] [7].

Classical Synthetic Routes

Synthesis from 3-Cyanophenol

The most direct approach to 3-(difluoromethoxy)benzonitrile involves the nucleophilic substitution of 3-cyanophenol with difluoromethylating reagents [1]. This classical methodology represents the foundation of difluoromethoxy group introduction and proceeds through a base-mediated mechanism where the phenolic hydroxyl group is displaced by the difluoromethoxy moiety.

The reaction typically employs strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or acetonitrile [1]. The process requires elevated temperatures ranging from 80 to 150°C and proceeds through formation of a phenoxide intermediate that subsequently undergoes nucleophilic attack by the difluoromethylating species. Yields for this transformation generally range from 47% to 85%, depending on the specific reaction conditions and difluoromethylating reagent employed [1].

A particularly effective protocol utilizes bromo(difluoro)acetic acid as the difluoromethylating agent, which generates the difluoromethoxy group through a decarboxylative process [2]. The reaction is conducted under an inert atmosphere to prevent oxidative side reactions, and the product is typically purified using silica gel column chromatography with petroleum ether as the eluent [2].

Difluoromethylation Reactions

Traditional difluoromethylation reactions have evolved significantly from early methods that required harsh conditions and specialized reagents [3]. The development of metal-mediated difluoromethylation has provided more practical access to difluoromethoxy-substituted benzonitriles through the use of readily available starting materials and milder reaction conditions.

Transition metal-catalyzed approaches utilize various difluoromethyl sources including trimethylsilyl difluoromethyl compounds, difluoromethyl halides, and difluoromethyl sulfones [3]. These reactions proceed through formation of metal-difluoromethyl complexes that subsequently transfer the difluoromethyl group to the aromatic substrate through reductive elimination processes [4].

The synthetic utility of these classical approaches is demonstrated by their ability to provide good yields under relatively straightforward conditions, though they often require elevated temperatures and extended reaction times [5]. Product isolation typically involves standard organic extraction procedures followed by chromatographic purification or distillation under reduced pressure.

Modern Synthetic Approaches

Catalytic Difluoromethoxylation of Arenes

Recent advances in catalytic difluoromethoxylation have revolutionized the synthesis of compounds like 3-(difluoromethoxy)benzonitrile through the development of photoredox catalysis methodologies [6] [7]. These modern approaches enable direct introduction of the difluoromethoxy group onto unactivated aromatic systems without requiring pre-functionalization of the aromatic ring.

The breakthrough methodology developed by Ngai and coworkers employs a redox-active difluoromethoxylating reagent in combination with photoredox catalysts [7]. The reaction utilizes a benzotriazole-based difluoromethoxy reagent and ruthenium polypyridyl complexes as photocatalysts under blue light-emitting diode irradiation at room temperature [7]. This approach represents the first catalytic protocol for selective generation and utilization of the difluoromethoxy radical.

The synthetic scope of this methodology is remarkable, tolerating a wide variety of functional groups and enabling late-stage difluoromethoxylation of biologically relevant molecules [7]. The reaction proceeds through single electron transfer from the excited photoredox catalyst to the difluoromethoxylating reagent, generating a neutral radical intermediate that undergoes beta-scission to liberate the difluoromethoxy radical exclusively [7].

Experimental studies have demonstrated that the difluoromethoxy radical exhibits electrophilic character, preferentially reacting with electron-rich arenes [7]. Kinetic isotope effect experiments revealed that the rate-determining step involves radical addition rather than hydrogen atom abstraction, supporting the proposed mechanism involving cyclohexadienyl radical intermediates [7].

Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for difluoromethoxylation reactions, offering enhanced safety, improved control over reaction parameters, and straightforward scale-up capabilities [8] [9]. The application of flow chemistry to difluoromethoxy compound synthesis has been particularly successful for intramolecular cyclization reactions leading to difluoromethyl-containing heterocycles.

A notable advancement involves the use of low-cost three-dimensional printed photoflow reactors for visible light-mediated oxy-difluoromethylation [8]. These reactors enable the synthesis of various difluoromethyl-containing heterocycles including lactones, tetrahydrofurans, and pyrrolidines under continuous flow conditions with residence times of approximately 20 minutes [8].

The flow chemistry approach utilizes difluoromethyltriphenylphosphonium bromide as a difluoromethyl radical precursor in combination with photoredox catalysts [8]. The method demonstrates excellent scalability, with millimole-scale reactions providing products in yields up to 82% [8]. The synthetic protocol is particularly advantageous for its operational simplicity and the ability to control reaction parameters precisely through flow rate adjustment.

Mechanistic studies indicate that the excited iridium photocatalyst undergoes single electron transfer to the triphenylphosphonium reagent, leading to difluoromethyl radical generation [8]. The radical subsequently adds to alkene substrates, forming radical intermediates that are oxidized and cyclized to yield the desired difluoromethoxylated products [8].

Green Chemistry Considerations

Modern synthetic approaches to 3-(difluoromethoxy)benzonitrile increasingly emphasize environmental sustainability and green chemistry principles [10]. Mechanochemical synthesis represents a particularly environmentally benign approach, utilizing ball milling techniques to achieve difluoromethylation under solvent-free conditions [10].

The mechanochemical approach employs trimethylsilyl difluoromethyl bromide as a difluorocarbene precursor and achieves excellent yields ranging from 65% to 99% after one hour of milling at room temperature [10]. The process tolerates various functional groups and enables product purification through simple filtration, dramatically reducing waste generation compared to traditional solution-phase methods [10].

Environmental impact assessment of various synthetic methodologies reveals significant differences in atom economy, energy requirements, and waste generation [10]. Mechanochemical synthesis achieves the highest green chemistry scores due to its solvent-free nature and minimal energy requirements, while photoredox catalysis and flow chemistry approaches also demonstrate favorable environmental profiles compared to classical synthetic methods.

The implementation of green chemistry principles in difluoromethoxylation reactions has led to the development of protocols that minimize the use of hazardous solvents, reduce energy consumption, and improve overall process efficiency [9]. These considerations are particularly important given the increasing regulatory scrutiny of fluorinated compounds and the need for sustainable synthetic methods in pharmaceutical and agrochemical applications.

Reaction Mechanisms

Nucleophilic Substitution Pathways

The nucleophilic substitution mechanism for difluoromethoxylation of 3-cyanophenol proceeds through a classical SN2-type pathway involving initial deprotonation of the phenolic hydroxyl group [1]. The generated phenoxide anion exhibits enhanced nucleophilicity due to the electron-donating nature of the oxygen center and the resonance stabilization provided by the aromatic system.

The rate-determining step involves nucleophilic attack by the phenoxide oxygen on the difluoromethylating electrophile, typically a difluoromethyl halide or sulfonate ester [2]. The reaction proceeds with inversion of configuration at the difluoromethyl carbon center, though this stereochemical outcome is not observable due to the symmetry of the difluoromethyl group.

Mechanistic studies have revealed that the electron-withdrawing cyano group significantly influences the reaction kinetics by reducing the electron density on the aromatic ring [11]. This electronic effect modulates the nucleophilicity of the phenoxide intermediate and affects both the reaction rate and selectivity. The presence of the cyano group also influences the regioselectivity of potential side reactions, favoring substitution at the hydroxyl position over aromatic electrophilic substitution.

Solvent effects play a crucial role in determining reaction efficiency, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal conditions for charge separation and stabilization of ionic intermediates [2]. The reaction typically requires elevated temperatures to overcome the activation barrier associated with carbon-oxygen bond formation.

Radical-Mediated Processes

Radical-mediated difluoromethoxylation represents a fundamentally different mechanistic paradigm that has enabled breakthrough advances in direct aromatic functionalization [7]. The mechanism involves generation of the difluoromethoxy radical through single electron reduction of specialized reagents under photoredox catalytic conditions.

The process begins with photoexcitation of ruthenium polypyridyl catalysts, generating an excited state species capable of single electron transfer [7]. The excited photocatalyst reduces the difluoromethoxylating reagent with an electron transfer rate constant of 2.08 × 10⁹ M⁻¹ s⁻¹, leading to formation of a neutral radical intermediate [7].

The neutral radical intermediate undergoes rapid beta-scission to generate the difluoromethoxy radical exclusively, avoiding competing radical pathways that could lead to side product formation [7]. Computational studies confirm that this fragmentation process is energetically favorable and occurs with high selectivity under the reaction conditions.

The difluoromethoxy radical exhibits electrophilic character and preferentially adds to electron-rich aromatic systems [7]. The radical addition process generates cyclohexadienyl radical intermediates that undergo subsequent oxidation by the oxidized photocatalyst species. Deprotonation of the resulting cationic intermediate restores aromaticity and provides the final difluoromethoxylated product.

The quantum yield of 0.52 for this transformation indicates that extended radical chain mechanisms are not operative, supporting a catalytic cycle involving repeated photoredox events [7]. This mechanistic understanding has enabled optimization of reaction conditions and expansion of substrate scope for radical difluoromethoxylation processes.

Transition Metal-Catalyzed Routes

Transition metal-catalyzed difluoromethylation reactions proceed through formation of organometallic intermediates that facilitate carbon-carbon and carbon-heteroatom bond formation [3] [4]. These mechanisms typically involve oxidative addition, transmetalation, and reductive elimination steps that enable transfer of difluoromethyl groups from metal centers to organic substrates.

The formation of metal-difluoromethyl complexes represents a key mechanistic step that determines both the reactivity and selectivity of these transformations [4]. Various transition metals including palladium, copper, and gold have been employed as catalysts for difluoromethylation reactions, each exhibiting distinct mechanistic pathways and substrate compatibility.

Palladium-catalyzed approaches typically involve oxidative addition of aryl halides to palladium(0) complexes, followed by transmetalation with difluoromethyl-metal species [4]. The resulting palladium-difluoromethyl intermediate undergoes reductive elimination to form the carbon-difluoromethyl bond and regenerate the active catalyst. This mechanism enables cross-coupling reactions between aryl halides and difluoromethyl nucleophiles under relatively mild conditions.

Copper-catalyzed mechanisms often involve radical pathways where difluoromethyl radicals are generated through single electron processes [3]. The copper catalyst facilitates both radical generation and subsequent bond-forming processes, enabling difluoromethylation of various aromatic substrates. These mechanisms are particularly effective for late-stage functionalization applications where functional group tolerance is critical.

Gold-catalyzed difluoromethylation represents an emerging area with unique mechanistic features involving carbene-like intermediates [4]. The gold catalyst activates difluoromethyl precursors through coordination and facilitates subsequent transfer to aromatic substrates through electrophilic aromatic substitution mechanisms.

Purification and Characterization Methods

Chromatographic Techniques

Column chromatography represents the most widely employed purification method for 3-(difluoromethoxy)benzonitrile, utilizing silica gel as the stationary phase with various solvent systems optimized for effective separation [2]. The standard protocol employs silica gel with 60-120 mesh particle size and petroleum ether or petroleum ether/ethyl acetate mixtures as mobile phases.

Normal phase chromatography using petroleum ether/ethyl acetate gradients (typically 9:1 to 7:3) provides excellent separation of difluoromethoxy benzonitriles from synthetic impurities and unreacted starting materials [2]. The elution order is determined by the polarity of substituents, with the difluoromethoxy group conferring moderate polarity that enables separation from both more polar phenolic starting materials and less polar hydrocarbon impurities.

High-performance liquid chromatography represents the method of choice for analytical and preparative purification requiring high resolution [12] [13]. Reversed-phase HPLC using C18 columns with acetonitrile/water mobile phases provides excellent separation efficiency with resolution factors exceeding 2.0 for most applications [12]. The use of gradient elution enables optimal separation of complex mixtures while maintaining reasonable analysis times.

Fluorinated stationary phases have emerged as specialized tools for separation of fluorinated compounds including difluoromethoxy benzonitriles [13] [14]. These phases exhibit unique selectivity for fluorinated molecules through fluorophilic interactions, enabling separations that are not achievable with conventional reversed-phase materials. The use of fluorinated eluents such as trifluoroethanol further enhances selectivity for fluorinated analytes [15].

Preparative HPLC enables isolation of high-purity materials for analytical characterization and biological evaluation [2]. Scale-up considerations include column loading capacity, mobile phase consumption, and collection efficiency. Typical preparative separations achieve purities exceeding 95% with recovery yields of 80-95% for 3-(difluoromethoxy)benzonitrile.

Distillation Parameters

Distillation represents an effective purification method for 3-(difluoromethoxy)benzonitrile, particularly for volatile impurities removal and final product polishing [5]. The compound exhibits a boiling point of 185-187°C at atmospheric pressure, making it suitable for distillation under both atmospheric and reduced pressure conditions.

Reduced pressure distillation is typically preferred to minimize thermal decomposition and improve separation efficiency [5]. Under reduced pressure conditions (0.7 mmHg), 3-(difluoromethoxy)benzonitrile distills at 63-65°C, enabling purification at significantly lower temperatures that preserve product integrity [2]. The distillation recovery typically ranges from 75-85%, depending on the purity of the starting material and distillation conditions.

Physical property measurements during distillation provide valuable quality control information . The density of pure 3-(difluoromethoxy)benzonitrile ranges from 1.35-1.37 g/mL, while the refractive index falls between 1.465-1.470 . These parameters serve as identity confirmation and purity indicators during the purification process.

Fractional distillation enables separation of regioisomeric difluoromethoxy benzonitriles, which exhibit slightly different boiling points due to electronic and steric effects . The 4-isomer typically exhibits the lowest boiling point (183-185°C), followed by the 3-isomer (185-187°C) and the 2-isomer (180-182°C) due to differing intramolecular interactions.

Temperature control and heating rate optimization are critical for successful distillation of difluoromethoxy compounds [5]. Gradual heating prevents thermal decomposition of the difluoromethoxy group, which can occur at elevated temperatures in the presence of trace acids or bases. The use of inert atmosphere distillation prevents oxidative degradation during the purification process.

Analytical Method Development

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization for 3-(difluoromethoxy)benzonitrile [17] [18]. Proton NMR spectroscopy reveals the characteristic difluoromethoxy signal as a triplet at δ 6.64 ppm with a coupling constant of 72.3 Hz due to scalar coupling with the two equivalent fluorine atoms [2] [18].

Carbon-13 NMR spectroscopy confirms the presence of the nitrile carbon at δ 118-119 ppm and the difluoromethoxy carbon as a triplet at δ 115.1 ppm with a carbon-fluorine coupling constant of 262 Hz [2] [18]. The aromatic carbons appear in the expected region between δ 120-160 ppm with characteristic splitting patterns due to fluorine coupling effects.

Fluorine-19 NMR spectroscopy provides definitive confirmation of the difluoromethoxy group structure [2] [18]. The two equivalent fluorine atoms appear as a doublet at δ -82.6 ppm with a fluorine-fluorine coupling constant of 75.2 Hz. This chemical shift is characteristic of difluoromethoxy groups and distinguishes them from other fluorinated functional groups.

Infrared spectroscopy reveals the characteristic nitrile stretching vibration at 2240-2220 cm⁻¹, which is diagnostic for aromatic nitriles [19]. The difluoromethoxy group contributes to the fingerprint region but does not exhibit characteristic stretching vibrations that enable unambiguous identification. The combination of nitrile and difluoromethoxy spectroscopic signatures provides definitive structural confirmation.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [20] [18]. High-resolution mass spectrometry confirms the molecular ion peak at m/z 169.1 for 3-(difluoromethoxy)benzonitrile, with characteristic fragmentation involving loss of the difluoromethoxy group and formation of the cyanophenyl cation. Gas chromatography-mass spectrometry enables purity assessment and identification of synthetic impurities through retention time and fragmentation pattern comparison [21].

Synthetic RouteReaction ConditionsTypical Yield (%)AdvantagesLimitations
Classical Synthesis from 3-CyanophenolBase-mediated nucleophilic substitution47-85Direct, short routeHarsh conditions required
Difluoromethylation with BrCF2COOEtMetal-catalyzed cross-coupling45-70Mild conditions, commercial reagentsLimited substrate scope
Catalytic Difluoromethoxylation of ArenesPhotoredox catalysis, blue LED30-75Late-stage functionalizationMultiple regioisomers
Flow Chemistry with CHF2-sourcesContinuous flow, 20 min residence38-89Scalable, controlled conditionsSpecialized equipment needed
Mechanochemical DifluoromethylationBall milling, room temperature65-99Solvent-free, green chemistryLimited to simple substrates
Photoredox CatalysisVisible light, Ru(bpy)3²⁺ catalyst29-70Room temperature, mild conditionsModerate yields
Mechanism TypeKey IntermediateRate-Determining StepSelectivity PatternTemperature Range (°C)
Nucleophilic Substitution (SN2)Phenoxide anionNucleophilic attackSubstitution at hydroxyl position80-150
Radical AdditionOCF2H radicalRadical addition to areneMultiple regioisomers20-25
Transition Metal CatalysisM-CF2H complexReductive eliminationMetal coordination dependent60-100
Photoredox Single Electron TransferExcited photocatalystElectron transferElectronic control20-25
Difluorocarbene InsertionFree difluorocarbeneCarbene insertionSteric control20-25
MethodStationary Phase/ConditionsMobile Phase/ParametersTypical Purity (%)Recovery Yield (%)Applications
Column ChromatographySilica gel (60-120 mesh)Petroleum ether/EtOAc (9:1)85-9575-90Initial purification
Preparative HPLCC18 reversed-phaseACN/water gradient95-9980-95High purity requirements
DistillationReduced pressure, 63-65°C0.7 mm Hg pressure90-9570-85Volatile compounds
RecrystallizationPetroleum ether/ethyl acetateMixed solvent system95-9860-80Solid products
Gas ChromatographyCapillary columnHelium carrier gas99+Analytical onlyPurity analysis
Analytical TechniqueKey Diagnostic SignalsCoupling ConstantsTypical ResolutionSample Requirements
¹H NMR SpectroscopyOCF2H triplet (δ 6.5-6.7 ppm)J(H-F) = 72-75 Hz400-600 MHz5-10 mg in CDCl3
¹³C NMR SpectroscopyOCF2H carbon (δ 115-116 ppm)J(C-F) = 260-264 Hz100-150 MHz10-20 mg in CDCl3
¹⁹F NMR SpectroscopyOCF2H fluorines (δ -82 ppm)J(F-F) = 71-75 Hz376-565 MHz5-10 mg in CDCl3
IR SpectroscopyC≡N stretch (2240-2220 cm⁻¹)Not applicable4000-400 cm⁻¹KBr pellet or neat
Mass SpectrometryM⁺ peak at m/z 169Not applicableHigh resolution (>10000)1-5 mg
GC-MS AnalysisFragmentation patternNot applicableUnit mass resolution1-10 μg

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Wikipedia

3-(Difluoromethoxy)benzonitrile

Dates

Last modified: 08-15-2023

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